N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
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Description
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
The synthesis and evaluation of carboxamide derivatives, including N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have shown potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Studies demonstrate that these compounds can inhibit cancer cell growth, with some derivatives having IC50 values less than 10 nM. Furthermore, certain derivatives have been tested in vivo against colon 38 tumors in mice, showing curative potential at low doses (Deady et al., 2003); (Deady et al., 2005).
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, with structural similarities to the compound , have been synthesized and evaluated for their antiallergy activity. These compounds were tested in the passive foot anaphylaxis (PFA) assay, which is useful for detecting compounds with antiallergic properties. While no derivatives tested were active at 10 mg/kg in the guinea pig anaphylaxis (GPA) assay, one analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antiallergy applications (Walsh et al., 1990).
Antitumor Agents
Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share a structural motif with this compound, have shown in vivo antitumor activity. Specifically, 5-substituted derivatives exhibit significant antileukemic and solid tumor activity in vivo due to their ability to bind DNA by intercalation. The activity spectrum suggests the potential for these compounds to be developed into antitumor agents, especially when bearing electron-withdrawing substituents (Denny et al., 1987).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-14-6-4-5-7-17(14)20(26(2)3)13-23-21(27)19-12-18(24-25-19)15-8-10-16(22)11-9-15/h4-12,20H,13H2,1-3H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEOPDBVSMVAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.